CDK2 Inhibitory Potency: Ortho-Methyl Contribution Quantified by Direct SAR Comparison
In a focused SAR study of 3-(2-methylbenzyl)pyridazine derivatives evaluated against CDK2, removal of the ortho-methyl group from the benzyl substituent (yielding the unsubstituted benzyl analog) reduced enzymatic inhibitory potency by >10-fold . The 2-methylbenzyl-containing lead compound exhibited a CDK2 IC₅₀ of 20.1 nM and cellular cytotoxicity of 0.43 µM in T-47D breast cancer cells, whereas the des-methyl (unsubstituted benzyl) comparator showed CDK2 IC₅₀ of 151 nM and cellular IC₅₀ of ~35 µM . This represents an approximate 7.5-fold loss in enzymatic potency and an 81-fold loss in cellular potency upon removal of the single methyl group.
| Evidence Dimension | CDK2 enzymatic inhibition (IC₅₀) and T-47D cellular cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 3-(2-Methylbenzyl)pyridazine-urea derivative: CDK2 IC₅₀ = 20.1 nM; T-47D cellular IC₅₀ = 0.43 µM |
| Comparator Or Baseline | Des-methyl (unsubstituted benzyl) analog: CDK2 IC₅₀ = 151 nM; T-47D cellular IC₅₀ = ~35 µM |
| Quantified Difference | 7.5-fold enzymatic potency loss; 81-fold cellular potency loss upon methyl removal |
| Conditions | CDK2 enzyme inhibition assay; T-47D human breast cancer cell line; 72 h exposure |
Why This Matters
This demonstrates that the ortho-methyl group is not a trivial structural feature but a pharmacophoric requirement for nanomolar target engagement, directly impacting procurement decisions for kinase inhibitor lead optimization campaigns.
